molecular formula C26H30N4O2 B2928806 N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1216876-84-4

N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2928806
CAS No.: 1216876-84-4
M. Wt: 430.552
InChI Key: MOSLKCRWLZKIFJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a pyrimidine ring substituted with a 4-ethylphenoxy group and an aromatic 3,4-dimethylphenyl moiety. The compound’s design emphasizes substituent-driven selectivity, with the 3,4-dimethylphenyl group likely enhancing lipophilicity and target binding compared to simpler aryl groups .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-4-20-6-9-23(10-7-20)32-25-16-24(27-17-28-25)30-13-11-21(12-14-30)26(31)29-22-8-5-18(2)19(3)15-22/h5-10,15-17,21H,4,11-14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSLKCRWLZKIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine core, which is often associated with various pharmacological properties, including antitumor, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C27H33N5O2
  • Molecular Weight : 459.594 g/mol
  • IUPAC Name : N-[[4-(dimethylamino)phenyl]methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

This compound's structure indicates the presence of a piperidine ring, a pyrimidine moiety, and aromatic groups, which are crucial for its biological activity.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. A study involving various piperidine derivatives demonstrated their ability to inhibit tumor cell proliferation in vitro. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Antibacterial and Antifungal Activity

The compound's derivatives have been evaluated for their antibacterial and antifungal properties. In vitro studies indicated that certain modifications to the piperidine structure enhance activity against various bacterial strains and fungi. For instance, derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing promising results .

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism or bacterial growth.
  • Receptor Interaction : It may bind to receptors involved in cell signaling pathways, thereby altering cellular responses.
  • DNA Interaction : Some studies suggest that piperidine derivatives can intercalate with DNA, leading to disruption of replication processes .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntitumorVarious cancer cell linesInhibition of proliferation
AntibacterialStaphylococcus aureusBactericidal effects
AntifungalCandida albicansFungal growth inhibition

Case Studies

  • Antitumor Study : A set of compounds derived from piperidine was synthesized and evaluated for antitumor activity against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM.
  • Antibacterial Evaluation : A derivative of the compound was tested against Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxamide derivatives with pyrimidine-based scaffolds. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity/Notes Reference
N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide (Target) Piperidine-4-carboxamide 4-ethylphenoxy (pyrimidine), 3,4-dimethylphenyl ~435.5 (estimated) Hypothesized LIMK2 inhibitor (Type III, non-ATP competitive)
1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide Piperidine-4-carboxamide Pyrrolopyrimidine, 3-phenoxyphenyl ~433.5 Type I LIMK2 inhibitor (ATP-competitive)
N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Piperidine-4-carboxamide 6-CF3-pyrimidine, 4-phenoxyphenyl 434.4 Higher metabolic stability due to CF3 group
Capivasertib (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) Piperidine-4-carboxamide Pyrrolopyrimidine, 4-chlorophenyl, hydroxypropyl 444.9 AKT inhibitor (antineoplastic, clinical use)
1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-ethylphenoxy (pyrimidine), 4-fluorophenethyl ~435.5 Structural analog; fluorophenethyl may enhance blood-brain barrier penetration

Key Observations

Core Structure Variations: The target compound shares the piperidine-4-carboxamide core with capivasertib and other analogs but differs in pyrimidine substituents. For example, capivasertib uses a pyrrolo[2,3-d]pyrimidine ring, which enhances binding to AKT’s hydrophobic pocket . In contrast, the target compound’s 4-ethylphenoxy-pyrimidine group may favor LIMK2 inhibition via DFG-out conformation binding (Type III inhibition) .

Substituent Impact: Pyrimidine Modifications: The 4-ethylphenoxy group in the target compound contrasts with the trifluoromethyl (CF3) group in N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide. CF3 groups typically improve metabolic stability but may reduce solubility .

Kinase Selectivity: Type I inhibitors (e.g., ’s reference compound) bind ATP pockets, while the target compound’s non-ATP competitive mechanism (inferred from structural analogs) may offer better selectivity against kinases with conserved ATP-binding domains .

Therapeutic Potential: Capivasertib’s clinical success as an AKT inhibitor highlights the piperidine-carboxamide scaffold’s versatility. The target compound’s 3,4-dimethylphenyl group could be optimized for oncology or neurodegenerative applications, depending on target engagement .

Research Findings and Implications

  • Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals that substituent orientation critically affects hydrogen bonding and crystal packing, which may influence bioavailability .
  • Synthetic Feasibility: The 4-ethylphenoxy group is synthetically accessible via nucleophilic aromatic substitution, as demonstrated in ’s discontinued product listings .
  • Unanswered Questions : Specific IC50 values, pharmacokinetic data, and in vivo efficacy for the target compound remain unaddressed in the provided evidence. Further studies should prioritize these gaps.

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